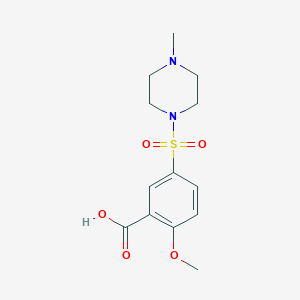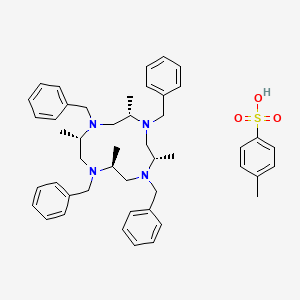
Tetrabenzylamino-tetramethyl Cyclen p-TSA salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabenzylamino-tetramethyl Cyclen p-TSA salt is a chemical compound known for its unique molecular structure and versatile applications. It is a yellow solid with a molecular weight of 761.08 g/mol . This compound is often used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzylamino-tetramethyl Cyclen p-TSA salt involves multiple steps, including the reaction of cyclen with benzylamine and methyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified through crystallization or other separation techniques to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabenzylamino-tetramethyl Cyclen p-TSA salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Tetrabenzylamino-tetramethyl Cyclen p-TSA salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Tetrabenzylamino-tetramethyl Cyclen p-TSA salt involves its interaction with specific molecular targets. The compound can bind to metal ions, facilitating various catalytic processes. It also interacts with biological molecules, influencing biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraazacyclododecane: Another cyclen derivative with similar applications.
Tetraazacyclotetradecane: A larger ring compound with distinct properties.
Tetrabenzylamino-tetramethyl Cyclen: The parent compound without the p-TSA salt.
Uniqueness
Tetrabenzylamino-tetramethyl Cyclen p-TSA salt is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C47H60N4O3S |
|---|---|
Molekulargewicht |
761.1 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;(2S,5S,8S,11S)-1,4,7,10-tetrabenzyl-2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C40H52N4.C7H8O3S/c1-33-25-42(30-38-19-11-6-12-20-38)35(3)27-44(32-40-23-15-8-16-24-40)36(4)28-43(31-39-21-13-7-14-22-39)34(2)26-41(33)29-37-17-9-5-10-18-37;1-6-2-4-7(5-3-6)11(8,9)10/h5-24,33-36H,25-32H2,1-4H3;2-5H,1H3,(H,8,9,10)/t33-,34-,35-,36-;/m0./s1 |
InChI-Schlüssel |
STWFGWTWHCSVNI-GIOOZNHKSA-N |
Isomerische SMILES |
C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CC1CN(C(CN(C(CN(C(CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


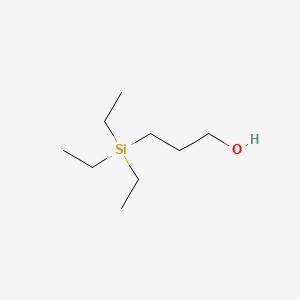
![1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B13424068.png)
![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)

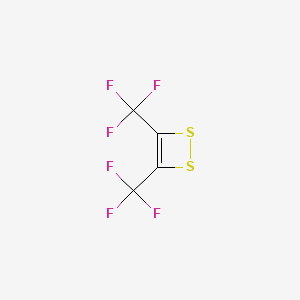
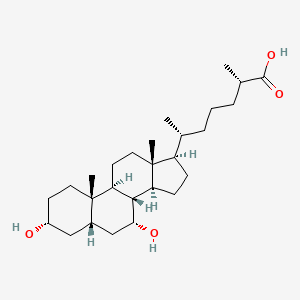
![Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424095.png)

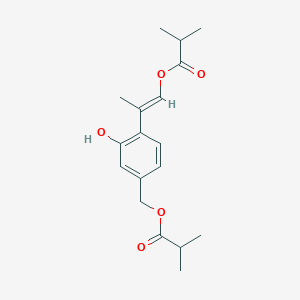
![N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13424117.png)
![N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13424120.png)
![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
